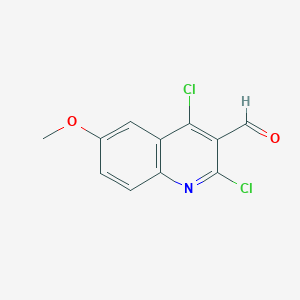

![molecular formula C6H5ClN4 B175243 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 175965-64-7](/img/structure/B175243.png)

5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits promising potential in medicinal chemistry. Researchers have identified it as a scaffold for designing novel drugs due to its bridge-headed nitrogen atom. Notable applications include:

- RORγt Inverse Agonists : These compounds can modulate immune responses and may have implications in autoimmune diseases .

Antiviral Research

The compound’s structural features make it an interesting candidate for antiviral drug development. For instance, derivatives of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been repurposed as anti-influenza agents .

Material Sciences

Beyond medicine, these triazolo pyridines find applications in material sciences. Their unique properties make them useful in areas like organic electronics, sensors, and coatings .

Cardiovascular Disorders

Researchers explore the potential of this compound in treating cardiovascular diseases. Its effects on specific pathways may offer therapeutic benefits .

Diabetes Management

Type 2 diabetes treatment is another area where 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives could play a role .

Hyperproliferative Disorders

Hyperproliferative conditions, such as certain cancers, involve abnormal cell growth. The compound’s unique structure may contribute to novel therapies in this field .

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to target various enzymes and receptors, including tubulin , LSD1 , and CDK2 .

Mode of Action

Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to impact a variety of biological activities, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer activities .

Result of Action

Related compounds have shown significant cytotoxic activities against various cancer cell lines .

properties

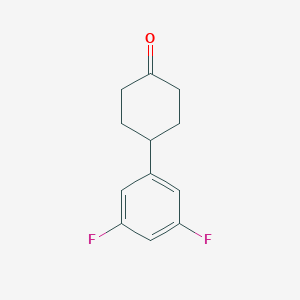

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCLZDQZNFDGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614291 |

Source

|

| Record name | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

175965-64-7 |

Source

|

| Record name | 5-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)